molecular formula C29H27N5O3 B2720504 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 1115952-56-1

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2720504
CAS No.: 1115952-56-1
M. Wt: 493.567
InChI Key: KFJKHAJBQFVPNG-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a quinoline core with a 1,2,4-oxadiazole ring and a piperazine moiety. Key physicochemical properties include:

  • Molecular formula: C₃₃H₂₈N₅O₃ (estimated based on structural analogues).
  • logP: Predicted to be >7 (similar to L759-0224 in ), indicating high lipophilicity.
  • Polar surface area: ~53 Ų (comparable to L759-0224), suggesting moderate solubility .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3/c1-35-22-11-7-20(8-12-22)28-31-29(37-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)21-9-13-23(36-2)14-10-21/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKHAJBQFVPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 4-methoxybenzyl chloride under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole and quinoline moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that derivatives of quinoline can target the epidermal growth factor receptor (EGFR), a key player in cancer cell growth and survival .

Antimicrobial Properties

The unique structure of this compound suggests potential antimicrobial activity. The oxadiazole ring is known to enhance the binding affinity to microbial targets, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated that similar compounds can inhibit bacterial DNA gyrase, which is essential for bacterial replication .

Neurological Applications

Given the presence of the piperazine moiety, there is potential for this compound to exhibit neuropharmacological effects. Piperazine derivatives are often explored for their anxiolytic and antidepressant properties. The interaction with serotonin receptors could be a mechanism through which this compound exerts its effects .

Case Studies and Research Findings

StudyFocusFindings
Anticancer propertiesDemonstrated significant inhibition of EGFR in cancer cell lines.
Antimicrobial effectsShowed effectiveness against bacterial strains via inhibition of DNA gyrase.
Neurological applicationsSuggested potential anxiolytic effects through serotonin receptor modulation.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is not fully understood, but it is believed to interact with specific molecular targets in the body:

    Molecular Targets: Potential targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

Compound L759-0224 ()
  • Structure: 2-[4-(2-chlorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline.
  • Key differences :
    • Piperazine substituent: 2-chlorophenyl vs. 4-methoxyphenyl in Compound A.
    • logP : 7.44 (vs. >7 for Compound A).
    • Biological implications : The electron-withdrawing chloro group may reduce piperazine’s basicity, altering receptor binding compared to the electron-donating methoxy group in Compound A .
Compound S333-0806 ()
  • Structure : 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one.
  • Key differences :
    • Oxadiazole substituent: 4-fluorophenyl vs. 4-methoxyphenyl in Compound A.
    • Molecular weight : 461.5 g/mol (vs. ~529 g/mol for Compound A).
    • Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins, but the shorter chain and ketone group reduce steric bulk compared to Compound A .

Core Scaffold Modifications

8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline Monohydrate ()
  • Structure: Oxadiazole-linked quinoline without a piperazine group.
  • Lower molecular weight (387.4 g/mol) and logP (~3.5) suggest improved solubility but reduced membrane permeability compared to Compound A .
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-4(1H)-one ()
  • Structure: Pyrazolo-pyrimidinone core with fluorophenyl and methoxyphenyl groups.
  • Molecular weight (349.3 g/mol) and polar surface area (~70 Ų) favor solubility over Compound A, but reduced lipophilicity may limit CNS penetration .

Functional Group Additions

4-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Butanoic Acid ()
  • Structure: Oxadiazole with a butanoic acid tail.
  • Key differences: Carboxylic acid group introduces high polarity (logP ~2.5), making it unsuitable for blood-brain barrier penetration. Lack of quinoline and piperazine eliminates DNA intercalation and receptor-binding motifs present in Compound A .
Compound 7a ()
  • Structure: Quinolone-triazole-piperazine hybrid with fluoro and cyclopropyl groups.
  • Fluoro and cyclopropyl substituents improve metabolic stability but increase molecular weight (~650 g/mol), reducing bioavailability compared to Compound A .

Research Findings and Pharmacological Implications

Physicochemical and Pharmacokinetic Trends

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Features
Compound A ~529 >7 ~53 High lipophilicity, dual methoxy groups
L759-0224 497.98 7.44 53.39 Chlorophenyl piperazine, moderate solubility
S333-0806 461.5 ~6.5 ~60 Fluorophenyl oxadiazole, ketone linker
8-[(3-PhO)methoxy]quinoline 387.4 ~3.5 ~70 Soluble, lacks piperazine
  • Lipophilicity : Compound A and L759-0224 exhibit high logP values (>7), favoring membrane permeability but risking solubility challenges.
  • Polarity : Compounds with carboxylic acids () or triazoles () show higher polarity, suitable for hydrophilic targets.

Biological Activity

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an oxadiazole ring and a quinoline core, with methoxy and piperazine substituents. The molecular formula is C23H24N4O3C_{23}H_{24}N_4O_3, and it possesses unique properties that contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar oxadiazole compounds against various cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and H9c2 (heart myoblast) cells. The IC50 values for these compounds often ranged around 2.76μM2.76\mu M for specific cell lines, demonstrating potent antiproliferative effects .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Enzyme Inhibition : It has shown inhibitory effects on enzymes such as Carbonic Anhydrase (CA) and Histone Deacetylases (HDAC), which are crucial in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as a modulator of dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .

Study 1: Antitumor Activity

In a comparative study of various oxadiazole derivatives, one derivative demonstrated an IC50 value of 1.143μM1.143\mu M against renal cancer cells, highlighting the potential of these compounds in targeted cancer therapies. This study underscores the importance of structural modifications in enhancing biological activity .

Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological properties of oxadiazole derivatives revealed their ability to penetrate the blood-brain barrier (BBB) effectively. This property is crucial for developing treatments for neurological disorders such as schizophrenia and depression .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism
AnticancerHeLa2.76Cytotoxicity via apoptosis
CaCo-29.27Inhibition of cell proliferation
H9c21.143Induction of apoptosis
NeuropharmacologicalD3 ReceptorsN/AModulation of neurotransmitter systems

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